N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine
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Overview
Description
N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is a complex organic compound that belongs to the class of sulfonyl imines This compound is characterized by its unique structure, which includes a triazole ring, a dimethylamino group, and a methoxyphenyl sulfonyl group
Preparation Methods
The synthesis of N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine can be achieved through several synthetic routes. One common method involves the condensation of amides or amines with carbonyl compounds in the presence of a mild and general reagent such as tris(2,2,2-trifluoroethyl)borate. This reaction is typically carried out at room temperature and does not require special workup or isolation procedures . Another method involves the reaction of an arylaldehyde with a sulfonylisocyanate under catalyst- and additive-free conditions, which results in the formation of the desired N-sulfonylimine with the release of carbon dioxide .
Chemical Reactions Analysis
N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using Fe(III), l-valine, and 4-OH-TEMPO to form N-sulfinyl and N-sulfonyl imines under mild conditions . It can also undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include sulfonamides, sulfinamides, and various organocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities . In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific molecular targets and pathways . Additionally, it has applications in materials science, where it is used in the development of new materials with unique electrical and optical properties .
Mechanism of Action
The mechanism of action of N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{3-(dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine can be compared with other similar compounds, such as N-sulfinyl and N-sulfonyl imines. These compounds share similar structural features and reactivity patterns but differ in their specific substituents and functional groups . For example, N-sulfinyl imines have a sulfinyl group instead of a sulfonyl group, which can influence their reactivity and stability . Other similar compounds include N-phosphinoyl and N-alkyl imines, which have different substituents on the nitrogen atom . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-16(2)12-14-13(17(3)4)18(15-12)22(19,20)11-8-6-10(21-5)7-9-11/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZJWZPRMDWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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